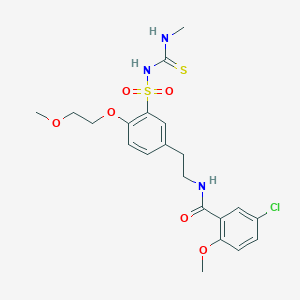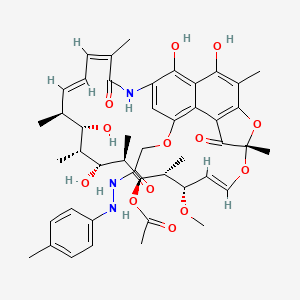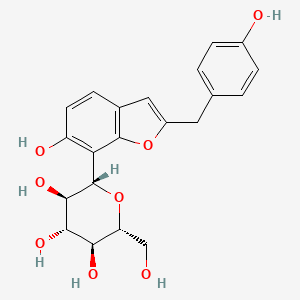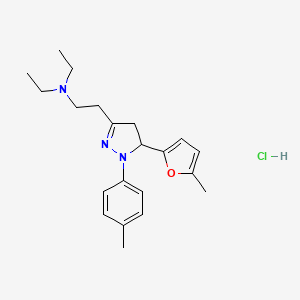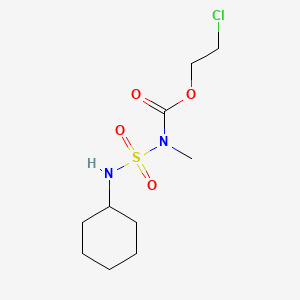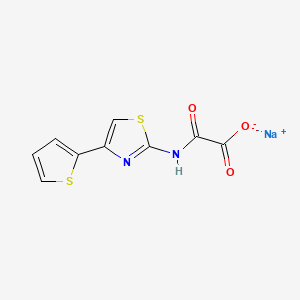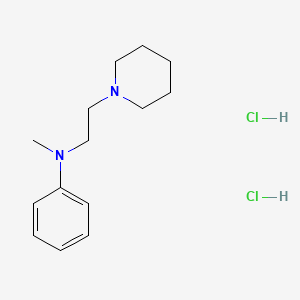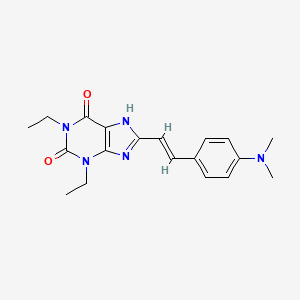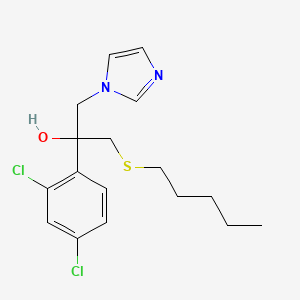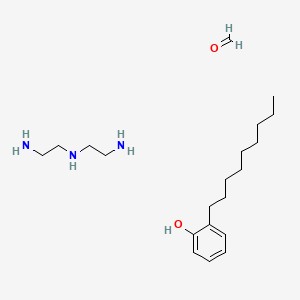
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and 2-nonylphenol. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
-
N’-(2-aminoethyl)ethane-1,2-diamine
Synthesis: This compound can be synthesized by reacting ethylenediamine with ethylene oxide under controlled conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.
-
Formaldehyde
Reaction Conditions: The reaction is carried out at temperatures ranging from 250°C to 400°C.
-
2-Nonylphenol
Synthesis: 2-Nonylphenol is synthesized by the alkylation of phenol with nonene in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at temperatures between 100°C and 200°C.
Industrial Production Methods
化学反応の分析
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Oxidation typically results in the formation of corresponding oxides and other by-products.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction leads to the formation of amines and alcohols.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Major Products: Substitution results in the formation of new derivatives with altered properties.
科学的研究の応用
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol has a wide range of applications in various fields:
-
Chemistry
- Used as a building block for the synthesis of complex organic molecules .
- Acts as a catalyst in certain chemical reactions.
-
Biology
- Employed in the study of enzyme mechanisms and protein interactions .
- Used in the development of biochemical assays.
-
Medicine
- Investigated for its potential therapeutic properties .
- Used in the formulation of certain pharmaceuticals.
-
Industry
- Utilized in the production of polymers and resins .
- Acts as a surfactant in various industrial processes.
作用機序
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and proteins, altering their activity and function .
- It can bind to receptors and modulate signal transduction pathways.
-
Pathways Involved
- The compound influences metabolic pathways by acting as a substrate or inhibitor .
- It can affect cellular processes such as apoptosis and proliferation.
類似化合物との比較
Similar Compounds
-
Diethylenetriamine
- Similar structure but lacks the formaldehyde and nonylphenol components .
- Used in the production of chelating agents and epoxy curing agents.
-
Triethylenetetramine
- Contains additional ethylene groups compared to N’-(2-aminoethyl)ethane-1,2-diamine .
- Employed in the treatment of Wilson’s disease and as a corrosion inhibitor.
-
Ethylenediamine
- A simpler structure with only two amino groups .
- Used in the synthesis of pharmaceuticals and as a chelating agent.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol is unique due to its combination of three distinct chemical entities, each contributing specific properties that enhance its versatility and functionality in various applications .
特性
CAS番号 |
53339-38-1 |
|---|---|
分子式 |
C20H39N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3.CH2O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6;1-2/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2;1H2 |
InChIキー |
OTEJSQUIIRFGBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1O.C=O.C(CNCCN)N |
関連するCAS |
53339-38-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

